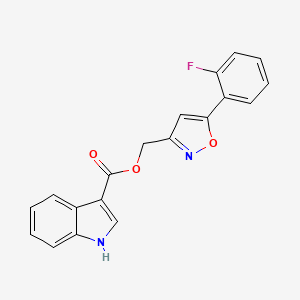

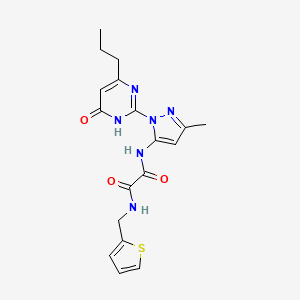

![molecular formula C20H17FN2O3S B2865106 N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide CAS No. 331727-06-1](/img/structure/B2865106.png)

N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide (FSAA) is a compound that has recently become of interest in the scientific community due to its potential applications in research. This compound has a unique structure and reactivity, making it an attractive option for use in a variety of experiments.

Wissenschaftliche Forschungsanwendungen

Immunomodulatory Effects

A study by Wang et al. (1988) explored the immunorestorative properties of N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763), demonstrating its ability to enhance the cytolytic T-lymphocyte response in various experimental models. This includes its potential in augmenting the immune response against murine leukemia, Vaccinia virus-infected targets, and in animals immunocompromised by cytoreductive anticancer drugs or murine plasmacytomas. The compound was effective in potentiating immune responses to weak antigens and restoring alloreactivity, indicating its potential application in immunomodulation and cancer therapy Wang et al., Cancer research, 1988.

Metabolic Pathways

Research by Baldwin and Hutson (1980) on the metabolism of 3-chloro-4-fluoro-aniline in dogs and rats revealed the formation of 2-amino-4-chloro-5-fluorophenyl sulphate as a major metabolite, providing insights into the metabolic pathways and potential toxicological profiles of related compounds, including N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide Baldwin & Hutson, Xenobiotica; the fate of foreign compounds in biological systems, 1980.

Immune Response Modulation

Another study by Wang et al. (2004) highlighted the ability of N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763) to modify lymphoid cell reactivity in tumor-affected animals. The compound enhanced the response of lymphocytes to syngeneic tumor cells, augmented macrophage inhibitory effects on tumor growth, and restored alloreactivity in immunodepressed mice. These findings suggest the compound's potential in cancer immunotherapy by modulating the immune response Wang et al., Cancer Immunology, Immunotherapy, 2004.

Herbicidal Activity

Wu et al. (2011) designed and synthesized novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, utilizing 4-fluoro-aniline as a starting material. The compounds exhibited promising herbicidal activities against dicotyledonous weeds, suggesting potential agricultural applications for N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide derivatives Wu et al., Chinese Journal of Chemistry, 2011.

Eigenschaften

IUPAC Name |

2-[N-(benzenesulfonyl)anilino]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3S/c21-16-11-13-17(14-12-16)22-20(24)15-23(18-7-3-1-4-8-18)27(25,26)19-9-5-2-6-10-19/h1-14H,15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCDMSNDVCMLOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2865025.png)

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2865029.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2865030.png)

![N-(3,5-difluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2865031.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2865041.png)

![N-(3,4-difluorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2865042.png)